2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic-acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid typically involves the dehydration of specific sugar derivatives under controlled conditions. One common method includes the use of acid catalysts to promote the removal of water molecules, leading to the formation of the anhydro structure .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in laboratory settings for research purposes. The process involves precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and interactions involving carbohydrates.
Industry: It is utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for sialidases, leading to the cleavage of glycosidic bonds. This interaction can inhibit the activity of viral sialidases, thereby preventing viral replication . The compound’s structure allows it to fit into the active site of these enzymes, facilitating its inhibitory effects .
Comparison with Similar Compounds
2,6-Anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid: Another carbohydrate derivative with similar structural features.
4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid: Used in glycobiology research.
Uniqueness: 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid is unique due to its specific anhydro structure and its ability to act as a substrate for sialidases. This property makes it particularly valuable in the study of viral mechanisms and the development of antiviral agents .
Properties
IUPAC Name |
(2S,3R,4R)-3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3-,4-,6-,7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHMZNLAOQHCDZ-OGSRJGSJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@@H]([C@@H]([C@@H]1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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